Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate
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Overview
Description
Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate is an organic compound with the molecular formula C10H9BrClFO2. It is a derivative of propanoic acid and contains bromine, chlorine, and fluorine atoms attached to a phenyl ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate typically involves the esterification of 2-(4-bromo-3-chloro-2-fluorophenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4)
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is commonly used for reducing the ester group.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium is used for oxidizing the ester to a carboxylic acid
Major Products Formed
Substitution: Formation of various substituted phenyl derivatives.
Reduction: Formation of 2-(4-bromo-3-chloro-2-fluorophenyl)propanol.
Oxidation: Formation of 2-(4-bromo-3-chloro-2-fluorophenyl)propanoic acid
Scientific Research Applications
Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms on the phenyl ring can enhance its binding affinity to certain biological targets, thereby modulating their activity. The exact pathways involved vary based on the specific use of the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-3-(2-fluorophenyl)propanoate
- Methyl 2-bromo-3-(4-fluorophenyl)propanoate
- Methyl 4-bromo-2-fluorobenzoate
Uniqueness
Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring. This unique combination of halogens can influence its reactivity and binding properties, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C10H9BrClFO2 |
---|---|
Molecular Weight |
295.53 g/mol |
IUPAC Name |
methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H9BrClFO2/c1-5(10(14)15-2)6-3-4-7(11)8(12)9(6)13/h3-5H,1-2H3 |
InChI Key |
USHQLHDQQCGZJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)Br)Cl)F)C(=O)OC |
Origin of Product |
United States |
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